REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([CH3:8])[C:5]([C:9]#[N:10])=[C:4]([CH3:11])[CH:3]=1.C([O-])([O-])=O.[Ca+2].O.[C:18](Cl)(Cl)=[S:19]>C(Cl)Cl>[CH3:8][C:6]1[C:5]([C:9]#[N:10])=[C:4]([CH3:11])[CH:3]=[C:2]([N:1]=[C:18]=[S:19])[N:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C(=N1)C)C#N)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.09 g
|
Type
|
reactant
|
Smiles
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C(=S)(Cl)Cl
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
was stirred overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temp
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temp
|
Type
|
EXTRACTION
|
Details
|
The resulting aqueous layer was back-extracted with CH2Cl2 (3×10 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (10 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography (SiO2, 10% EtOAc/hex)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=CC(=C1C#N)C)N=C=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.12 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 93.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |